Cotarnine iodide
Overview
Description
Cotarnine iodide is a chemical compound derived from cotarnine, which is a tetrahydroisoquinoline alkaloid. Cotarnine is produced by the oxidative degradation of noscapine, a phthalide isoquinoline alkaloid isolated from the opium poppy. This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry due to its biological activities .
Mechanism of Action
Target of Action
Cotarnine iodide, a derivative of noscapine, has been found to exhibit antitumor activities against several types of cancer . The primary target of this compound is the nicotinic receptor sites on postganglionic neurons .
Mode of Action
This compound interacts with its targets by blocking acetylcholinesterase activity, leading to a build-up of acetylcholine in these nerves . This can lead to paralysis of skeletal muscles by blocking transmission at neuromuscular junctions .
Biochemical Pathways
It is known that iodine, a component of this compound, plays a vital role in human, plant, and animal life . It is an essential substrate for thyroid hormone biosynthesis and also participates in many pharmacological actions .
Pharmacokinetics
Iodine, a component of this compound, is known to be rapidly absorbed and distributed within the extracellular fluid of the body when taken orally .
Result of Action
This compound has been found to have improved apoptotic activity compared to noscapine and cotarnine . In a murine model of 4T1 mammary carcinoma, this compound inhibited tumor growth more effectively than noscapine and the other amino acid conjugates without adverse effects .
Biochemical Analysis
Biochemical Properties
Cotarnine iodide interacts with various biomolecules in biochemical reactions. It has been found to inhibit the synthesis of neurotransmitters such as acetylcholine in the central nervous system . It also binds to the nicotinic receptor sites on postganglionic neurons and blocks acetylcholinesterase activity, leading to a build-up of acetylcholine in these nerves .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can lead to paralysis of skeletal muscles by blocking transmission at neuromuscular junctions . In addition, it has been found to have antitumor activities against several types of cancer .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It binds to the nicotinic receptor sites on postganglionic neurons and blocks acetylcholinesterase activity . This leads to a build-up of acetylcholine in these nerves, which can result in paralysis of skeletal muscles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cotarnine iodide can be synthesized through the oxidation of cotarnine using iodine in a two-phase water-chloroform medium. This method has been shown to yield this compound with high efficiency . The reaction involves the addition of iodine to cotarnine, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of cotarnine using iodine or other oxidizing agents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and concentration of reagents, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: Cotarnine iodide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form cotarnone and other derivatives.
Reduction: Reduction of this compound can yield cotarnine or other reduced forms.
Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Iodine, N-bromosuccinimide, and other oxidizing agents.
Reduction: Hydrogen gas, metal hydrides, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and other nucleophilic reagents.
Major Products Formed:
Oxidation: Cotarnone, dihydrocotarnine, and other oxidized derivatives.
Reduction: Cotarnine and other reduced forms.
Substitution: Substituted cotarnine derivatives with various functional groups.
Scientific Research Applications
Comparison with Similar Compounds
Cotarnine iodide is structurally similar to other tetrahydroisoquinoline alkaloids, such as noscapine. this compound has unique properties that distinguish it from other compounds:
Noscapine: Unlike this compound, noscapine is primarily used as a cough suppressant.
Cotarnone: Cotarnone is an oxidized derivative of cotarnine and shares similar biological activities with this compound.
Dihydrocotarnine: Dihydrocotarnine is another derivative of cotarnine that has been studied for its biological activities.
Biological Activity
Cotarnine iodide, a derivative of the tetrahydroisoquinoline alkaloid cotarnine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily synthesized through the oxidation of cotarnine using iodine and has shown promise in various therapeutic applications, particularly in oncology.
Overview of this compound
This compound is structurally related to noscapine, which is derived from the opium poppy. It has been identified as a precursor for synthesizing bioactive compounds and exhibits significant antitumor properties. The biological activity of this compound stems from its interaction with specific biochemical pathways and cellular targets.
Target of Action
this compound primarily exerts its effects by inhibiting acetylcholinesterase activity, leading to an accumulation of acetylcholine at neuromuscular junctions. This mechanism is crucial for its antitumor activity as it disrupts normal cellular signaling processes.
Mode of Action
The compound binds to nicotinic receptor sites on postganglionic neurons, blocking neurotransmitter synthesis and resulting in various cellular effects, including apoptosis in cancer cells .
Pharmacokinetics
This compound is rapidly absorbed when administered orally, distributing efficiently throughout the extracellular fluid. Its pharmacokinetic profile suggests potential for effective therapeutic use in clinical settings.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance, a study evaluated the cytotoxicity of various cotarnine derivatives against 4T1 mammary carcinoma cells. The following table summarizes the IC50 values of selected compounds:
Compound | IC50 (μM) |
---|---|
Noscapine | 215.5 |
Cotarnine | 575.3 |
Cotarnine-Tryptophan | 54.5 |
Noscapine-Tryptophan | 16.3 |
These results indicate that this compound and its derivatives are significantly more effective than their parent compounds, suggesting enhanced anticancer activity through structural modifications .
Apoptosis Induction
Flow cytometry analyses have shown that this compound induces apoptosis more effectively than noscapine or cotarnine alone. The mechanism involves the activation of apoptotic pathways, leading to increased cell death in cancerous tissues .
Comparative Analysis with Related Compounds
This compound's biological activity can be compared with other tetrahydroisoquinoline derivatives:
Compound | Biological Activity | Notes |
---|---|---|
Noscapine | Antitussive, anticancer | Primarily used as a cough suppressant |
Cotarnone | Antitumor | Oxidized derivative with similar effects |
Dihydrocotarnine | Anticancer | Another derivative with notable activity |
This compound stands out due to its unique ability to induce apoptosis while also functioning as a precursor for further bioactive compound synthesis .
Properties
IUPAC Name |
4-methoxy-6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14NO3.HI/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5-6H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQXHDRCUOJFQO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=C(C3=C(C=C2CC1)OCO3)OC.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560184 | |
Record name | 4-Methoxy-6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30936-27-7 | |
Record name | 4-Methoxy-6-methyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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